6-Chloro-2,4-dimethyl-3-nitropyridine

Übersicht

Beschreibung

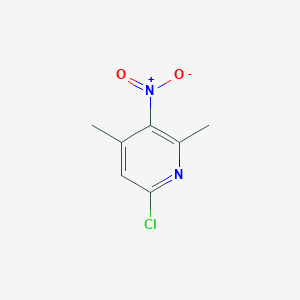

6-Chloro-2,4-dimethyl-3-nitropyridine is a pyridine derivative with the molecular formula C7H7ClN2O2. This compound is characterized by the presence of a chlorine atom at the 6th position, two methyl groups at the 2nd and 4th positions, and a nitro group at the 3rd position on the pyridine ring. It is commonly used as an intermediate in organic synthesis due to its unique structural properties .

Vorbereitungsmethoden

The synthesis of 6-Chloro-2,4-dimethyl-3-nitropyridine involves several steps:

Ammonolysis Aromatization Reaction: The process begins with 2,6-dimethyl-4-pyrone as the starting material.

Chlorination and Deprotection: The crude product is then subjected to chlorination and deprotection using phosphorus oxychloride, resulting in the formation of 4-chloro-2,6-dimethylpyridine.

Analyse Chemischer Reaktionen

6-Chloro-2,4-dimethyl-3-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: Due to the presence of the chlorine atom, it can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Wissenschaftliche Forschungsanwendungen

6-Chloro-2,4-dimethyl-3-nitropyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Chloro-2,4-dimethyl-3-nitropyridine involves its interaction with specific molecular targets:

Histamine Release Inhibition: The compound inhibits the release of histamine, which is responsible for allergic reactions and anaphylaxis.

Pathways Involved: It affects the signaling pathways related to histamine release, thereby providing therapeutic effects in conditions like asthma and allergies.

Vergleich Mit ähnlichen Verbindungen

6-Chloro-2,4-dimethyl-3-nitropyridine can be compared with other similar compounds such as:

4-Chloro-2,6-dimethyl-3-nitropyridine: This compound has similar structural properties but differs in the position of the nitro group.

2,4,6-Trichloro-3-nitropyridine: This compound has three chlorine atoms and a nitro group, making it more reactive in substitution reactions.

4-Chloro-3-nitro-2,6-lutidine: This compound is another derivative with similar applications in organic synthesis.

Biologische Aktivität

6-Chloro-2,4-dimethyl-3-nitropyridine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available research on its biological properties, including its mechanisms of action, cytotoxic effects, and possible therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with chlorine and nitro groups, contributing to its reactivity and biological activity. The molecular formula is and it has a molecular weight of 188.69 g/mol.

Research indicates that the biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of cellular signaling pathways, which are critical in cancer progression and other diseases.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis and cell cycle arrest |

| A549 (Lung Cancer) | 12.5 | Inhibition of DNA synthesis |

| HeLa (Cervical Cancer) | 10.0 | Disruption of mitochondrial function |

These findings suggest that the compound may act as a potent anticancer agent by inducing apoptosis and inhibiting cell proliferation through various mechanisms.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on normal cells compared to cancer cells. The results indicated a selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait for therapeutic agents.

Case Studies

- Study on MCF-7 Cells : A study focused on the effect of this compound on MCF-7 breast cancer cells demonstrated that treatment led to significant cell death after 48 hours of exposure. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis induction.

- In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. Histological analysis showed decreased mitotic figures in treated tumors, further supporting its antitumor efficacy.

Pharmacokinetics

The pharmacokinetic profile of this compound has been examined in preliminary studies. Key findings include:

- Absorption : Rapid absorption post-administration.

- Distribution : High affinity for tumor tissues.

- Metabolism : Primarily metabolized by liver enzymes.

- Excretion : Mostly eliminated through urinary pathways.

Eigenschaften

IUPAC Name |

6-chloro-2,4-dimethyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-3-6(8)9-5(2)7(4)10(11)12/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJLDJKORNDTNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1[N+](=O)[O-])C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508712 | |

| Record name | 6-Chloro-2,4-dimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89793-08-8 | |

| Record name | 6-Chloro-2,4-dimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.